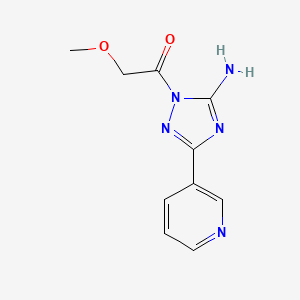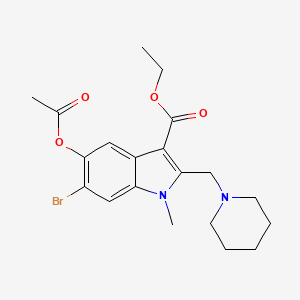![molecular formula C19H14N2O2 B5856120 5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It has been widely studied due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mecanismo De Acción
The exact mechanism of action of 5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways and molecular targets in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, the compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole. One area of research could focus on further elucidating the compound's mechanism of action and molecular targets in the body. This could help to identify new therapeutic applications for the compound. Another area of research could focus on improving the compound's solubility and bioavailability, which could make it more useful as a therapeutic agent. Finally, future research could also explore the potential of this compound as a tool for studying various biological processes and pathways in the body.
Métodos De Síntesis
The synthesis of 5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 1-naphthol and benzyl azide with phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired compound. The purity and yield of the compound can be improved by using different reaction conditions and purification methods.
Propiedades
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-2-8-15(9-3-1)19-20-18(23-21-19)13-22-17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUASAYRLQUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Naphthalen-1-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)


![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5856126.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)


